molecular formula C22H24N2O2S B11369211 3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11369211
M. Wt: 380.5 g/mol
InChI Key: WPCNCAJEYXYQMJ-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a butoxy substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and ethyl groups. The final step involves the attachment of the butoxy and benzamide groups. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying antibacterial and antifungal properties.

    Medicine: Its potential anti-inflammatory and antitumor properties are of interest for drug development.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can be compared to other thiazole derivatives, such as:

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

3-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C22H24N2O2S/c1-2-3-14-26-20-11-7-10-18(15-20)21(25)23-13-12-19-16-27-22(24-19)17-8-5-4-6-9-17/h4-11,15-16H,2-3,12-14H2,1H3,(H,23,25)

InChI Key

WPCNCAJEYXYQMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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